molecular formula C15H24N2 B7987912 (R)-1-Benzyl-N-isopropylpiperidin-3-amine

(R)-1-Benzyl-N-isopropylpiperidin-3-amine

Cat. No.: B7987912
M. Wt: 232.36 g/mol
InChI Key: UIHFTSDNSTYZAH-OAHLLOKOSA-N
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Description

(R)-1-Benzyl-N-isopropylpiperidin-3-amine is a chiral piperidine derivative characterized by a benzyl group at the 1-position and an isopropylamine substituent at the 3-position of the piperidine ring. Its stereochemistry is defined by the (R)-configuration at the chiral center, which may influence its physicochemical and biological properties. Key data include:

  • CAS Registry Number: 1354003-79-4
  • Molecular Weight: 232.37 g/mol

Properties

IUPAC Name

(3R)-1-benzyl-N-propan-2-ylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-13(2)16-15-9-6-10-17(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHFTSDNSTYZAH-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N[C@@H]1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-N-isopropylpiperidin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of ®-1-Benzyl-N-isopropylpiperidin-3-amine may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-Benzyl-N-isopropylpiperidin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or isopropyl groups using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonates, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, alcohols.

    Substitution: Alkylated derivatives, substituted amines.

Scientific Research Applications

Medicinal Chemistry

(R)-1-Benzyl-N-isopropylpiperidin-3-amine is investigated for its potential therapeutic applications, particularly in targeting various receptors in the central nervous system:

  • Dopamine Receptors : Similar piperidine derivatives have shown affinity for dopamine receptors, suggesting potential use in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease .
  • Histamine H1 Receptor : Research indicates that modifications in piperidine compounds can influence binding at the H1 receptor, which may lead to antihistaminic effects .

Asymmetric Synthesis

This compound serves as a valuable chiral auxiliary in asymmetric synthesis, aiding in the production of other biologically active compounds. Its chiral nature allows for selective reactions that can produce desired enantiomers in higher yields .

Chemical Biology

The compound is studied for its interactions with biological targets, providing insights into its mechanism of action. The specific stereochemistry of (R)-1-Benzyl-N-isopropylpiperidin-3-amine enhances its ability to bind selectively to enzymes and receptors, influencing their activity .

Dopaminergic Activity

A study on related piperidine derivatives indicated that modifications can enhance dopaminergic activity, which could be applicable to (R)-1-Benzyl-N-isopropylpiperidin-3-amine. This suggests potential utility in developing treatments for conditions like depression and ADHD .

Antihistaminic Properties

Research on analogs with similar structures demonstrated varying affinities at the H1 receptor, indicating that (R)-1-Benzyl-N-isopropylpiperidin-3-amine may possess antihistaminic properties. This could lead to applications in allergy treatments or as part of combination therapies for respiratory conditions .

Comparative Analysis with Structural Analogues

To understand the potential biological activity of (R)-1-Benzyl-N-isopropylpiperidin-3-amine, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
(S)-1-Benzyl-N-isopropylpiperidin-3-amineStereoisomer differing at nitrogenPotentially different biological activity due to stereochemistry
1-Benzyl-N-methylpiperidin-3-amineMethyl substitution instead of isopropylMay exhibit distinct pharmacokinetic properties
1-Benzyl-N-(2-methylcyclohexyl)piperidin-3-amineCyclohexane ring instead of isopropaneVariations in receptor binding profiles

This table illustrates how slight modifications in structure can lead to significant differences in biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-N-isopropylpiperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at receptor sites, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Scaffold

The piperidine core allows for diverse functionalization. Key analogs and their differences are outlined below:

((R)-1-Benzyl-piperidin-3-yl)-methyl-amine
  • Substituents : Methyl group instead of isopropyl at the 3-position.
  • Molecular Weight : Estimated ~204 g/mol (based on substituent difference).
  • Synthetic routes for this analog are well-documented, with five literature articles guiding its preparation .
1-[4-(Benzyl-isopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone
  • Substituents: Addition of a chloroethanone group at the 1-position.
  • Key Differences: The chloroethanone moiety introduces electrophilicity, making this compound a reactive intermediate for further derivatization (e.g., nucleophilic substitution). However, stereochemistry at the piperidine ring is unspecified, limiting direct comparison to the (R)-configured target compound .
(R)-3-(2-(Benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine
  • Substituents : Diisopropylamine and benzyloxy-phenyl groups.
  • Key Differences : The bulky diisopropyl groups and extended aromatic system increase molecular complexity and lipophilicity, which may enhance membrane permeability but reduce solubility in aqueous media .

Stereochemical Considerations

The (R)-configuration of the target compound is critical for its interaction with chiral environments, such as enzyme active sites. Analogs with unspecified stereochemistry (e.g., compounds in ) may exhibit divergent biological activities or binding kinetics due to racemic mixtures or enantiomeric impurities.

Practical Implications

  • Research Use: The discontinuation of (R)-1-Benzyl-N-isopropylpiperidin-3-amine highlights the importance of exploring alternatives like the methyl analog or chloroethanone derivatives for ongoing studies.
  • Structural Modifications: Substituting isopropyl with smaller groups (e.g., methyl) or adding reactive moieties (e.g., chloroethanone) can tailor compounds for specific applications, such as pharmacokinetic optimization or synthetic intermediates.

Data Table: Key Features of Compared Compounds

Compound Name Substituents Stereochemistry Synthetic Accessibility Key Notes
(R)-1-Benzyl-N-isopropylpiperidin-3-amine Benzyl, Isopropyl R-configuration Discontinued Limited commercial availability
((R)-1-Benzyl-piperidin-3-yl)-methyl-amine Benzyl, Methyl R-configuration High Smaller substituent, lower steric hindrance
1-[4-(Benzyl-isopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone Benzyl, Isopropyl, Chloroethanone Unspecified Moderate Reactive intermediate for further synthesis
(R)-3-(2-(Benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine Diisopropyl, Benzyloxy-phenyl Unspecified Low High lipophilicity, complex structure

Biological Activity

(R)-1-Benzyl-N-isopropylpiperidin-3-amine is a chiral compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(R)-1-Benzyl-N-isopropylpiperidin-3-amine features a piperidine ring with a benzyl group and an isopropyl substituent on the nitrogen atom. The stereochemistry of this compound is crucial, as it influences its interaction with biological targets.

The biological activity of (R)-1-Benzyl-N-isopropylpiperidin-3-amine is primarily attributed to its ability to interact with various receptors and enzymes. The compound may function as an inhibitor for specific enzymes, influencing metabolic pathways and cellular signaling. Its chiral nature allows for selective binding to targets, potentially enhancing therapeutic efficacy.

1. Neuropharmacological Effects

Research indicates that (R)-1-Benzyl-N-isopropylpiperidin-3-amine may exhibit neuropharmacological properties, particularly in modulating neurotransmitter systems. It has been studied for its potential as a pharmacophore in developing treatments for neurological disorders such as depression and anxiety.

2. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, which could lead to the development of drugs targeting specific metabolic pathways. For instance, studies have explored its role in inhibiting histone deacetylases (HDACs), which are implicated in various cancers and neurodegenerative diseases .

3. Antagonistic Activities

In the context of receptor interactions, (R)-1-Benzyl-N-isopropylpiperidin-3-amine has been evaluated for its antagonistic effects on histamine H3 receptors. This activity suggests potential applications in treating conditions related to central nervous system disorders, as H3 receptor modulation can influence neurotransmitter release and cognitive functions .

Case Studies

Several studies have highlighted the biological activity of (R)-1-Benzyl-N-isopropylpiperidin-3-amine:

  • Study on Neurotransmitter Modulation : A study demonstrated that this compound could enhance the release of neurotransmitters such as dopamine and norepinephrine in neuronal cultures, suggesting its potential utility in managing mood disorders .
  • HDAC Inhibition : Research focused on small molecule inhibitors revealed that (R)-1-Benzyl-N-isopropylpiperidin-3-amine could inhibit HDAC activity effectively, leading to altered gene expression profiles associated with cancer cell proliferation .

Comparative Analysis

To better understand the unique properties of (R)-1-Benzyl-N-isopropylpiperidin-3-amine, it is useful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
(S)-1-Benzyl-N-isopropylpiperidin-3-amineEnantiomer with different spatial arrangementPotentially different receptor affinity
1-Benzylpiperidin-3-amineLacks isopropyl groupDifferent pharmacological profile
N-Cyclopropylpiperidin-3-amineLacks benzyl groupVariations in enzyme interaction

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